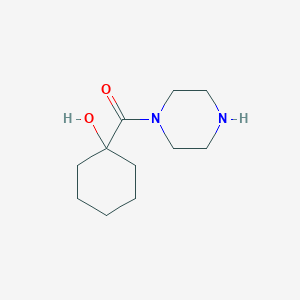
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a piperazinylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone typically involves multiple steps, including reduction, acylation, Friedel-Crafts reaction, chlorination, and basic fluxing reactions. The process begins with the reduction of a precursor compound, followed by acylation to introduce the methanone group. The Friedel-Crafts reaction is then employed to attach the piperazinyl group to the cyclohexyl ring. Chlorination and basic fluxing reactions are used to further modify the compound and achieve the desired structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Hydroxycyclohexyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group can participate in hydrogen bonding and hydrophobic interactions, while the piperazinylmethanone moiety can interact with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A photoinitiator used in UV-curable technologies.
1-Benzoylcyclohexanol: Another compound with a similar structure but different functional groups.
Uniqueness
(1-Hydroxycyclohexyl)-piperazin-1-ylmethanone is unique due to the combination of the hydroxycyclohexyl and piperazinylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(1-hydroxycyclohexyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c14-10(13-8-6-12-7-9-13)11(15)4-2-1-3-5-11/h12,15H,1-9H2 |
InChI-Schlüssel |
RNDSSNXUXLUSTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)N2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


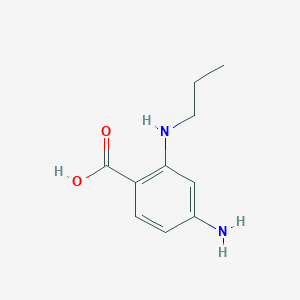
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

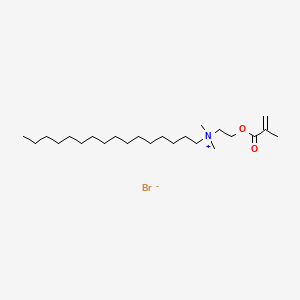

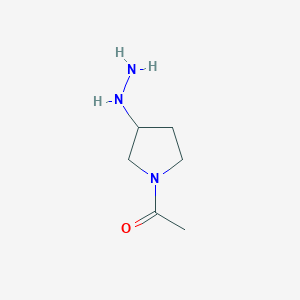
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
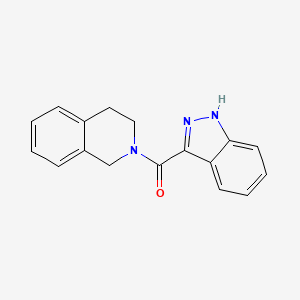
![6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
![tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate](/img/structure/B13881176.png)
![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
